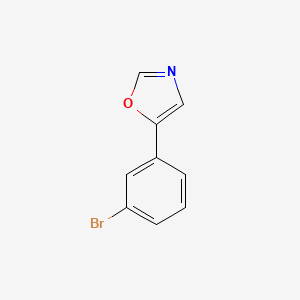

5-(3-Bromophenyl)-1,3-oxazole

Overview

Description

5-(3-Bromophenyl)-1,3-oxazole: is a heterocyclic compound that features an oxazole ring substituted with a 3-bromophenyl group at the 5-position. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the oxazole and bromophenyl moieties imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzoyl chloride with glycine, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Bromophenyl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form 5-(3-bromophenyl)-1,3-dihydrooxazole using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.

Oxidation Reactions: m-Chloroperbenzoic acid in dichloromethane.

Reduction Reactions: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

Substitution Reactions: Products like 5-(3-azidophenyl)-1,3-oxazole or 5-(3-thiocyanatophenyl)-1,3-oxazole.

Oxidation Reactions: this compound N-oxide.

Reduction Reactions: 5-(3-Bromophenyl)-1,3-dihydrooxazole.

Scientific Research Applications

Chemistry: 5-(3-Bromophenyl)-1,3-oxazole is used as a building block in the synthesis of more complex heterocyclic compounds

Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with biological targets. It serves as a model compound to understand the binding affinities and mechanisms of action of oxazole-based drugs.

Medicine: this compound has potential applications in medicinal chemistry as a precursor to pharmacologically active compounds. It is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromophenyl group can enhance the binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

5-Phenyl-1,3-oxazole: Lacks the bromine atom, resulting in different reactivity and binding properties.

5-(4-Bromophenyl)-1,3-oxazole: The bromine atom is positioned at the 4-position of the phenyl ring, which can affect the compound’s electronic properties and reactivity.

5-(3-Chlorophenyl)-1,3-oxazole: The chlorine atom provides different steric and electronic effects compared to bromine, leading to variations in chemical behavior.

Uniqueness: 5-(3-Bromophenyl)-1,3-oxazole is unique due to the specific positioning of the bromine atom, which influences its reactivity and interactions with biological targets. The combination of the oxazole ring and the 3-bromophenyl group imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biological Activity

5-(3-Bromophenyl)-1,3-oxazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer treatment, antimicrobial properties, and potential applications in treating other diseases. This article delves into the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

This compound features a bromophenyl group attached to an oxazole ring, which is known for its ability to interact with biological targets. The molecular formula is , and it has been studied for its structure-activity relationships (SAR) that influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3-oxazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell growth through various mechanisms:

- Inhibition of Tubulin Polymerization : Compounds related to this compound have demonstrated the ability to bind to tubulin, disrupting microtubule formation. This mechanism is crucial for cell division and has been shown to induce apoptosis in cancer cells. For instance, a study reported that certain oxazole sulfonamides exhibited GI50 values in the low micromolar range against leukemia cell lines, indicating potent growth inhibition .

Table 1: Anticancer Activity Data

| Compound | Mean GP (%) | Mean GI50 (μM) |

|---|---|---|

| 60 | 31.76 | 1.18 |

| 61 | 30.57 | N/A |

| 62 | 31.39 | 3.92 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study synthesized novel derivatives and tested them against various bacterial strains:

- In vitro Antimicrobial Screening : The synthesized compounds were evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Streptococcus pyogenes and Staphylococcus aureus, as well as antifungal activity against Candida albicans .

Table 2: Antimicrobial Activity Results

| Compound | MIC (μg/ml) against S. aureus | MIC (μg/ml) against E. coli |

|---|---|---|

| 3(b) | 100 | 200 |

| 3(g) | 62.5 | 250 |

| Control (Ampicillin) | 50 | 50 |

Antitubercular Activity

Emerging research has also explored the potential of oxazole derivatives in combating tuberculosis (TB). A recent study focused on synthesizing new oxazole derivatives and evaluating their efficacy against Mycobacterium tuberculosis:

- Minimum Inhibitory Concentration (MIC) : Some compounds demonstrated promising antitubercular activity with MIC values comparable to standard treatments like isoniazid . The structural modifications in these derivatives were found to enhance their biological activity.

Case Studies

Case Study: Anticancer Evaluation

A specific case involved the evaluation of a series of oxazole sulfonamides that included the bromophenyl variant. These compounds were screened across the NCI-60 human tumor cell line panel, revealing a strong correlation with known microtubule inhibitors. This suggests that structural modifications can lead to enhanced anticancer properties .

Case Study: Antimicrobial Screening

In another instance, a set of synthesized oxazole derivatives was tested for antimicrobial efficacy. The results indicated that some compounds not only inhibited bacterial growth but also showed lower toxicity profiles compared to standard antibiotics .

Properties

IUPAC Name |

5-(3-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYZQMXSOVOSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383785 | |

| Record name | 5-(3-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

243455-57-4 | |

| Record name | 5-(3-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.